molecular formula C41H64N8O14 B1583565 OM99-2 CAS No. 314266-76-7

OM99-2

Cat. No.: B1583565
CAS No.: 314266-76-7
M. Wt: 893 g/mol
InChI Key: NIOCOJFPGCXNKL-ZKZXETMPSA-N
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Description

OM99-2 is a peptide that has garnered significant attention due to its unique chemical structure and biological activity. This compound is known for its potential therapeutic and industrial applications, making it a promising candidate for various scientific research fields.

Mechanism of Action

Target of Action

OM99-2, also known as EVNLPsiAAEF, is a potent inhibitor of an enzyme known as beta-site APP cleaving enzyme 1 (BACE1), also referred to as memapsin 2 . BACE1 is a key enzyme involved in the production of amyloid-beta (Aβ) peptides, which are implicated in the pathogenesis of Alzheimer’s disease .

Mode of Action

This compound interacts with BACE1 by mimicking the transition state for the hydrolysis of a peptide bond . This interaction inhibits the enzymatic activity of BACE1, thereby reducing the production of Aβ peptides . Theoretical methods such as molecular dynamics simulation and molecular mechanics-generalized-born surface area analysis have been used to understand the interaction between BACE1 and this compound in detail .

Biochemical Pathways

By inhibiting BACE1, this compound affects the amyloidogenic pathway, which leads to the production of Aβ peptides from the amyloid precursor protein (APP) . This inhibition disrupts the formation of Aβ plaques, a hallmark of Alzheimer’s disease, thereby potentially mitigating the disease’s progression .

Pharmacokinetics

It is known that the development of bace1 inhibitors for clinical use is challenging because they must be small enough to penetrate the blood-brain barrier for optimal effect

Result of Action

The primary molecular effect of this compound’s action is the reduction of Aβ peptide production . At the cellular level, this could potentially lead to a decrease in the formation of Aβ plaques, which are associated with neurodegeneration in Alzheimer’s disease .

Biochemical Analysis

Biochemical Properties

OM99-2 plays a crucial role in biochemical reactions by inhibiting the activity of beta-secretase (BACE1). This enzyme is responsible for the initial cleavage of amyloid precursor protein (APP), leading to the production of amyloid-beta peptides. This compound interacts with BACE1 by binding to its active site, thereby preventing the enzyme from processing APP. This interaction is characterized by a high binding affinity, with a Ki value of 9.58 nM . Additionally, this compound has been shown to interact with other biomolecules, such as memapsin 2, further enhancing its inhibitory effects on amyloid-beta production .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In neuronal cells, this compound has been demonstrated to reduce the production of amyloid-beta peptides, thereby mitigating the toxic effects associated with their accumulation. This reduction in amyloid-beta levels leads to improved cell viability and reduced apoptosis in neuronal cultures . Furthermore, this compound influences cell signaling pathways by modulating the activity of BACE1, which in turn affects downstream signaling cascades involved in cell survival and synaptic function . The compound also impacts gene expression by altering the transcriptional regulation of genes associated with amyloid-beta production and clearance .

Molecular Mechanism

The molecular mechanism of this compound involves its tight binding to the active site of beta-secretase (BACE1). This binding is facilitated by the compound’s peptidomimetic structure, which mimics the transition state of the enzyme’s natural substrate. By occupying the active site, this compound prevents BACE1 from cleaving amyloid precursor protein (APP), thereby inhibiting the production of amyloid-beta peptides . Additionally, this compound has been shown to induce conformational changes in BACE1, further enhancing its inhibitory effects . The compound also modulates enzyme activity by influencing the protonation state of the active site residues, thereby affecting the enzyme’s catalytic efficiency .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard storage conditions, with minimal degradation observed over extended periods . In in vitro studies, this compound has been shown to maintain its inhibitory activity against BACE1 for several hours, indicating sustained efficacy . Long-term studies in in vivo models have demonstrated that chronic administration of this compound leads to sustained reductions in amyloid-beta levels and improved cognitive function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively reduces amyloid-beta production without causing significant adverse effects . At higher doses, the compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, with a narrow therapeutic window between effective and toxic doses . Additionally, chronic administration of high doses of this compound may lead to compensatory changes in BACE1 expression and activity, potentially diminishing its long-term efficacy .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to its interaction with beta-secretase (BACE1). The compound is metabolized by hepatic enzymes, including cytochrome P450 isoforms, which facilitate its biotransformation and clearance from the body . This compound also interacts with cofactors such as NADPH, which are essential for its enzymatic metabolism . The compound’s effects on metabolic flux and metabolite levels have been studied, revealing alterations in the levels of key metabolites involved in amyloid-beta production and clearance .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. The compound is taken up by cells via endocytosis and is subsequently transported to intracellular compartments, including lysosomes and endosomes . This compound interacts with transporters and binding proteins, such as low-density lipoprotein receptor-related protein 1 (LRP1), which facilitate its cellular uptake and distribution . The compound’s localization and accumulation within specific tissues, such as the brain, are critical for its therapeutic efficacy in Alzheimer’s disease .

Subcellular Localization

The subcellular localization of this compound is primarily within lysosomes and endosomes, where it exerts its inhibitory effects on beta-secretase (BACE1) . The compound’s targeting to these compartments is mediated by specific sorting signals and post-translational modifications, such as phosphorylation and ubiquitination . These modifications direct this compound to its site of action, ensuring its effective inhibition of amyloid-beta production . Additionally, the compound’s subcellular localization influences its activity and function, with enhanced efficacy observed in compartments with high BACE1 activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of OM99-2 involves a series of peptide bond formations. The process typically starts with the protection of amino acid functional groups to prevent unwanted side reactions. The amino acids are then sequentially coupled using reagents such as carbodiimides or uronium salts under controlled conditions. The final product is purified using techniques like high-performance liquid chromatography (HPLC) to achieve high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to streamline the process, ensuring consistency and efficiency. The use of solid-phase peptide synthesis (SPPS) is common, where the peptide is assembled on a solid resin support, allowing for easy purification and scalability.

Chemical Reactions Analysis

Types of Reactions

OM99-2 undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or peracids.

    Reduction: Reducing agents such as sodium borohydride can be used to reduce specific functional groups within the peptide.

    Substitution: Nucleophilic substitution reactions can occur, especially at reactive side chains of amino acids.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under mild conditions.

Major Products

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation can lead to the formation of disulfide bonds, while reduction can yield free thiol groups .

Scientific Research Applications

OM99-2 has a wide range of applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

    Biology: Investigated for its role in cellular signaling and protein interactions.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of peptide-based materials and coatings .

Comparison with Similar Compounds

Similar Compounds

    EVNLPsiAAEG: Another peptide with a similar structure but different biological activity.

    EVNLPsiAAEH: Known for its enhanced stability and different therapeutic potential

Uniqueness

OM99-2 stands out due to its unique combination of amino acids, which confer specific biological activities not observed in its analogs. Its ability to undergo diverse chemical reactions and its broad range of applications make it a valuable compound in scientific research .

Properties

IUPAC Name

(4S)-4-amino-5-[[(2S)-1-[[(2S)-4-amino-1-[[(4S,5S,7R)-8-[[(2S)-1-[[(2S)-4-carboxy-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-hydroxy-2,7-dimethyl-8-oxooctan-4-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H64N8O14/c1-20(2)16-27(46-39(60)28(19-31(43)51)47-40(61)34(21(3)4)49-37(58)25(42)12-14-32(52)53)30(50)17-22(5)35(56)44-23(6)36(57)45-26(13-15-33(54)55)38(59)48-29(41(62)63)18-24-10-8-7-9-11-24/h7-11,20-23,25-30,34,50H,12-19,42H2,1-6H3,(H2,43,51)(H,44,56)(H,45,57)(H,46,60)(H,47,61)(H,48,59)(H,49,58)(H,52,53)(H,54,55)(H,62,63)/t22-,23+,25+,26+,27+,28+,29+,30+,34+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIOCOJFPGCXNKL-ZKZXETMPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(CC(C)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)O)O)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C[C@@H]([C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)N)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H64N8O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

893.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

314266-76-7
Record name OM99-2
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0314266767
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name OM-99-2
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4ZNA144ZS0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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